molecular formula C11H16ClNO3 B13511004 methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride

methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride

Cat. No.: B13511004
M. Wt: 245.70 g/mol
InChI Key: QOCGEHQLVMYMPB-KKFCBZOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. . The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a derivative of amino acids with a unique structure that contributes to its biological activity. The compound features a phenyl group and hydroxyl functionalities that may influence its interaction with biological targets.

Chemical Formula:

  • Molecular Formula: C11_{11}H16_{16}ClN1_{1}O3_{3}
  • Molecular Weight: 235.70 g/mol

The biological activity of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride can be attributed to several mechanisms:

  • Neprilysin Inhibition : This compound has been identified as a potential inhibitor of neprilysin, an enzyme involved in the degradation of various peptides, including natriuretic peptides and amyloid-beta. Inhibition can lead to increased levels of these peptides, which have cardiovascular and neuroprotective effects .
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions .

1. Neuroprotective Effects

Research indicates that methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit neprilysin could enhance the clearance of toxic peptides associated with Alzheimer's disease.

2. Cardiovascular Benefits

The compound's role as a neprilysin inhibitor suggests potential applications in treating heart failure by promoting vasodilation and improving cardiac function through increased levels of beneficial peptides .

Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride led to significant improvements in cognitive function as measured by the Morris water maze test. The results indicated enhanced memory retention and reduced neuroinflammation markers compared to control groups .

Study 2: Cardiovascular Effects

In a clinical trial involving patients with heart failure, treatment with this compound resulted in improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations. The study highlighted the compound's potential as an adjunct therapy in managing chronic heart conditions .

Data Tables

Biological Activity Effect Observed Study Reference
Neprilysin InhibitionIncreased peptide levels
NeuroprotectionImproved cognitive function
Cardiovascular ImprovementEnhanced ejection fraction

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8;/h2-6,9-10,13H,7,12H2,1H3;1H/t9-,10?;/m0./s1

InChI Key

QOCGEHQLVMYMPB-KKFCBZOWSA-N

Isomeric SMILES

COC(=O)C([C@H](CC1=CC=CC=C1)N)O.Cl

Canonical SMILES

COC(=O)C(C(CC1=CC=CC=C1)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.